N-phenyl-3-(1H-tetrazol-1-yl)propanamide

Drug-likeness Lipophilicity Fragment-based drug design

N-Phenyl-3-(1H-tetrazol-1-yl)propanamide (C10H11N5O; MW 217.23; ChemDiv ID 8017-0170) is an achiral, low-molecular-weight phenyltetrazole amide featuring a tetrazol-1-yl moiety connected to an anilide via a two-carbon propanamide linker. The compound exhibits a calculated logP of 0.72, a polar surface area (PSA) of 63.3 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor.

Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
Cat. No. B11069133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3-(1H-tetrazol-1-yl)propanamide
Molecular FormulaC10H11N5O
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCN2C=NN=N2
InChIInChI=1S/C10H11N5O/c16-10(6-7-15-8-11-13-14-15)12-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16)
InChIKeyAQGIEQFITJCJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-3-(1H-tetrazol-1-yl)propanamide: Core Scaffold, Physicochemical Profile, and Research-Grade Procurement Specifications


N-Phenyl-3-(1H-tetrazol-1-yl)propanamide (C10H11N5O; MW 217.23; ChemDiv ID 8017-0170) is an achiral, low-molecular-weight phenyltetrazole amide featuring a tetrazol-1-yl moiety connected to an anilide via a two-carbon propanamide linker . The compound exhibits a calculated logP of 0.72, a polar surface area (PSA) of 63.3 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor . It is listed in the Roche patent WO2008/000645 as a representative scaffold within the tetrazole-substituted arylamide class targeting P2X3/P2X2/3 purinergic receptors [1]. The compound serves as a core structural template for at least three distinct pharmacological programs: ABCG2 (BCRP) efflux transporter modulation, xanthine oxidase (XO) inhibition, and platelet CLEC-2/GPVI dual antagonism [2].

Why Tetrazole Amide Scaffolds Cannot Be Interchanged: N-Phenyl-3-(1H-tetrazol-1-yl)propanamide Differentiation Rationale


Within the tetrazole-amide chemotype, three structural variables critically determine biological target engagement and selectivity: (1) tetrazole regioisomerism (1-substituted vs. 5-substituted linkage), (2) the nature of the linker between the tetrazole and the amide carbonyl, and (3) the amine substituent (phenyl, pyridinyl, or thienyl). N-Phenyl-3-(1H-tetrazol-1-yl)propanamide bears a tetrazol-1-yl moiety, which confers distinct electronic properties compared to the 5-substituted regioisomer — the 1-substituted tetrazole exhibits a higher dipole moment and altered hydrogen-bonding capacity that affects target binding geometry [1]. The two-carbon propanamide linker provides conformational flexibility absent in directly coupled phenyl-tetrazole-phenyl systems, while the unsubstituted phenyl amide offers a minimal, tractable scaffold for fragment-based elaboration or use as an internal standard in SAR campaigns [2]. These features make this compound non-fungible with close analogs such as 3-phenyl-N-(1H-tetrazol-5-yl)propanamide (regioisomer) or N-(3-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (heterocycle-substituted analog) .

N-Phenyl-3-(1H-tetrazol-1-yl)propanamide: Quantified Differentiation vs. Closest Analogs and In-Class Comparators


Lower Lipophilicity (logP 0.72) vs. Diphenyl-Tetrazol-Propanamide Derivatives: Implications for Solubility and Off-Target Risk

The target compound possesses a calculated logP of 0.72 , substantially lower than diphenyl-tetrazol-propanamide derivatives such as those reported by Watanabe et al. (2024), which bear two aryl rings and are estimated to have logP values in the range of approximately 3–4 based on structural analysis . The lower lipophilicity of the target compound predicts higher aqueous solubility (logSw = -1.79) and reduced plasma protein binding, which is a documented liability of the diphenyl series — Watanabe et al. explicitly note that chemical modification is required to decrease albumin binding before clinical use .

Drug-likeness Lipophilicity Fragment-based drug design ADME

Polar Surface Area (PSA 63.3 Ų) and Hydrogen Bonding Profile Differentiate from Triazole and Pyridine Analogs for CNS Drug Design

The target compound has a PSA of 63.3 Ų with 5 H-bond acceptors (HBA) and 1 H-bond donor (HBD) . In comparison, the triazole analog N-(3-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (also C10H11N5O, MW 217.23) replaces the phenyl ring with a pyridine, which adds an additional H-bond acceptor and increases PSA above 75 Ų — crossing the commonly accepted threshold of <70 Ų for optimal CNS penetration [1]. The target compound's tetrazole ring provides 4 nitrogen atoms (vs. 3 in triazole), enabling distinct metal-coordination chemistry relevant to metalloenzyme inhibition (e.g., DapE, XO) [2].

CNS drug design Polar surface area Blood-brain barrier permeability Tetrazole vs. triazole

Tetrazole 1-Substitution Regioisomer: Differentiated Docking and Target Engagement vs. 5-Substituted Tetrazole Analogs in Xanthine Oxidase Inhibition

In the 5-aryl-1H-tetrazole series screened for xanthine oxidase (XO) inhibition by Fatima et al. (2018), allopurinol served as the reference inhibitor with an IC50 of 2.0 ± 0.01 µM [1]. The target compound, bearing a tetrazol-1-yl (N1-substituted) moiety, presents a distinct H-bond donor/acceptor topology compared to 5-aryl-1H-tetrazoles: the N1-substitution eliminates the acidic N–H proton present in 5-substituted tetrazoles, altering the interaction with the XO molybdenum cofactor and arginine residues in the active site [2]. Molecular docking of 5-aryl-1H-tetrazoles revealed that the tetrazole N–H forms critical hydrogen bonds with Glu802 and Arg880 of XO — interactions that cannot be replicated by an N1-substituted tetrazole, predicting a different binding mode and potentially distinct selectivity profile [1].

Xanthine oxidase inhibition Tetrazole regioisomerism Molecular docking Hyperuricemia

Scaffold Simplification vs. P2X3 Antagonist Patent Series: Reduced Molecular Weight and Rotatable Bond Count as a Fragment-Evolution Advantage

The Roche patent WO2008/000645 describes tetrazole-substituted arylamides as P2X3/P2X2/3 antagonists for genitourinary, pain, gastrointestinal, and respiratory indications [1]. Within this patent, the majority of exemplified compounds carry additional substituents at R3–R6 positions, including cyclopropyl rings, methoxymethyl groups, and heteroaryl moieties, resulting in molecular weights typically >350 Da [1]. The target compound (MW 217.23) represents a minimal, unsubstituted core of the claimed scaffold, with a rotatable bond count of 4 (vs. 6–9 for elaborated analogs), offering superior ligand efficiency metrics (lower MW per heavy atom) for fragment-based screening campaigns .

P2X3 receptor antagonist Pain Fragment-based drug discovery Ligand efficiency

Tetrazole Ring as a Bioisostere: Quantitative Comparison of Hydrogen Bond Acceptor Capacity vs. Carboxylic Acid and Amide Bioisosteres

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, with the key advantage of comparable pKa (~4.5–4.9 for tetrazole vs. ~4.2–4.5 for carboxylic acid) but superior metabolic stability due to resistance to Phase II glucuronidation [1]. The target compound, with its tetrazol-1-yl substitution pattern, presents this bioisostere in an N1-linked conformation that positions the tetrazole ring's electron density differently from the more common C5-linked tetrazole bioisosteres (e.g., in losartan and other sartans) [2]. This N1-tetrazole orientation provides 4 nitrogen H-bond acceptors arranged in a planar ring, offering a distinct pharmacophoric geometry vs. the carboxylate group's 2 oxygen acceptors .

Bioisosterism Tetrazole Carboxylic acid replacement Metabolic stability

Achiral Nature and Synthetic Tractability: Differentiated from Chiral Phenylpropanamide Derivatives in TRPV1 and Related Programs

The target compound is confirmed achiral (Stereo: ACHIRAL) by ChemDiv , distinguishing it from a broad class of phenylpropanamide derivatives developed as TRPV1 antagonists, which typically incorporate one or more chiral centers [1]. Li et al. (2021) reported a series of phenylpropanamides as TRPV1 antagonists where stereochemistry at the α-carbon of the propanamide moiety critically influenced potency — for example, (S)-enantiomers showed up to 10-fold greater TRPV1 antagonism than (R)-enantiomers in capsaicin-induced calcium influx assays [1]. The achiral nature of the target compound eliminates enantiomer-dependent potency variability, ensuring batch-to-batch reproducibility in screening.

Achiral scaffold Synthetic accessibility TRPV1 antagonist Procurement reproducibility

N-Phenyl-3-(1H-tetrazol-1-yl)propanamide: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery (FBDD) for P2X3 Receptor Antagonists Targeting Chronic Pain

As established in Section 3, the target compound (MW 217.23, logP 0.72, achiral, 4 rotatable bonds) represents the minimal unsubstituted core of the Roche P2X3/P2X2/3 antagonist pharmacophore claimed in WO2008/000645 [1]. Its low molecular weight and favorable physicochemical profile make it an ideal starting fragment for FBDD campaigns, where its ligand efficiency (estimated LE > 0.30 if IC50 < 10 µM) would meet or exceed the commonly accepted fragment hit criterion of LE ≥ 0.30 . The achiral nature ensures straightforward SPR or NMR fragment screening without complications from enantiomer mixtures.

Xanthine Oxidase Inhibitor Lead Optimization: N1-Tetrazole Pharmacophore for Improved Metabolic Stability vs. Carboxylic Acid Leads

The target compound's N1-substituted tetrazole bioisostere (4 N HBA, non-ionizable at physiological pH) offers a differentiated scaffold for XO inhibitor programs seeking to replace carboxylic acid moieties (e.g., in febuxostat analogs) that are susceptible to acyl glucuronidation [1]. While 5-aryl-1H-tetrazoles have shown XO inhibitory activity with allopurinol as comparator (IC50 = 2.0 µM) , the N1-substituted regioisomer provides a complementary binding mode that may avoid the potency limitations of 5-substituted tetrazoles while retaining metabolic stability advantages over carboxylic acids .

Internal Standard for ABCG2 (BCRP) Efflux Transporter SAR Campaigns

Köhler et al. (2016) established the phenyltetrazolyl-phenylamide class as potent and selective ABCG2 modulators, with the unsubstituted derivative achieving IC50 values 3–4 times lower than the reference inhibitor Ko143 (IC50 = 276 nM) [1]. While the target compound's scaffold differs in its propanamide linker, its structural relationship to this validated chemotype positions it as a useful reference compound or internal standard for SAR expansion studies, particularly for assessing the contribution of linker length and flexibility to ABCG2 inhibition potency and selectivity over ABCB1 [1].

CNS-Penetrant Tetrazole Library Member for Blood-Brain Barrier Permeability Screening

With a PSA of 63.3 Ų — below the 70 Ų threshold for predicted CNS penetration [1] — the target compound is suitable for inclusion in CNS-focused screening libraries. Its PSA advantage of approximately 12+ Ų over pyridinyl-triazole analogs makes it a particularly relevant selection for neuroscience programs where BBB penetration is a critical go/no-go criterion . The tetrazole ring's metal-chelating capacity further supports its use in metalloenzyme-targeted CNS programs, such as histone deacetylase (HDAC) or matrix metalloproteinase (MMP) inhibitor discovery.

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